molecular formula C24H22N2O4 B11269251 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11269251
M. Wt: 402.4 g/mol
InChI Key: VLSUVUVINCSLDY-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an ethyl group, and a methoxyphenyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethyl group: This step involves the alkylation of the oxazepine ring.

    Attachment of the methoxyphenyl acetamide moiety: This can be done through acylation reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene rings or the oxazepine ring are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Dibenz[b,f][1,4]oxazepine derivatives: These compounds share the oxazepine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Phenylacetamide derivatives: These compounds have the phenylacetamide moiety but may lack the oxazepine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-6-4-5-7-22(20)30-21-13-10-17(15-19(21)24(26)28)25-23(27)14-16-8-11-18(29-2)12-9-16/h4-13,15H,3,14H2,1-2H3,(H,25,27)

InChI Key

VLSUVUVINCSLDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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